molecular formula C20H18FN3O B1450930 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1031970-76-9

7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No. B1450930
CAS RN: 1031970-76-9
M. Wt: 335.4 g/mol
InChI Key: WCGYQKDWCJVWRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .

Scientific Research Applications

Importance in Medicinal Chemistry

Pyrido[3,4-d]pyrimidin-4-one derivatives, such as 7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one, hold significant importance in medicinal chemistry due to their broad spectrum of biological activities. These compounds are recognized for their potential in drug development, especially as they can be synthesized through various synthetic pathways, including multi-component reactions. The fusion of pyridine and pyrimidines or multistep synthesis offers versatility in creating a wide range of compounds for biological applications (Yadav & Shah, 2022).

Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing pyrido[3,4-d]pyrimidine derivatives. The application of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, has been explored to develop these compounds efficiently. This approach not only facilitates the synthesis of these structures but also opens up possibilities for creating lead molecules for further pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

The integration of pyrido[3,4-d]pyrimidin-4-one structures into optoelectronic materials signifies their importance beyond medicinal chemistry. These compounds, due to their luminescent properties, have found applications in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine rings into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating the versatile applications of these compounds (Lipunova et al., 2018).

properties

IUPAC Name

7-benzyl-2-(4-fluorophenyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O/c21-16-8-6-15(7-9-16)19-22-18-13-24(11-10-17(18)20(25)23-19)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGYQKDWCJVWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 3
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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 4
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7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 5
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

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